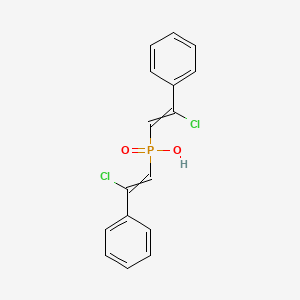
Bis(2-chloro-2-phenylethenyl)phosphinic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bis(2-chloro-2-phenylethenyl)phosphinic acid: is a chemical compound with the molecular formula C16H13Cl2O2P It is known for its unique structure, which includes two chloro-phenylethenyl groups attached to a phosphinic acid moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of bis(2-chloro-2-phenylethenyl)phosphinic acid typically involves the reaction of 2-chloro-2-phenylethylene with a phosphinic acid derivative. The reaction conditions often include the use of a solvent such as dichloromethane or toluene, and a catalyst like a Lewis acid to facilitate the reaction .
Industrial Production Methods: Industrial production of this compound may involve large-scale batch reactions under controlled temperature and pressure conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the production process .
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: Bis(2-chloro-2-phenylethenyl)phosphinic acid can undergo oxidation reactions, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous conditions.
Substitution: Nucleophiles such as amines or thiols; reactions often conducted in polar solvents.
Major Products Formed:
Oxidation: Formation of phosphonic acid derivatives.
Reduction: Formation of phosphine derivatives.
Substitution: Formation of various substituted phosphinic acids.
Aplicaciones Científicas De Investigación
Chemistry: Bis(2-chloro-2-phenylethenyl)phosphinic acid is used as a reagent in organic synthesis, particularly in the formation of phosphorus-containing compounds. It is also employed in the study of reaction mechanisms and catalysis .
Biology: In biological research, this compound is investigated for its potential as a bioisostere, which can mimic the behavior of other biologically active molecules. It is also studied for its interactions with enzymes and proteins .
Medicine: Its unique structure allows it to interact with biological targets in specific ways .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is also employed in the development of new catalysts and polymer additives .
Mecanismo De Acción
The mechanism of action of bis(2-chloro-2-phenylethenyl)phosphinic acid involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an inhibitor or activator of specific biochemical pathways, depending on its structure and the nature of the target. The phosphinic acid moiety plays a crucial role in these interactions, often forming strong bonds with metal ions or active sites of enzymes .
Comparación Con Compuestos Similares
Phosphonic acids: Compounds with a similar phosphorus-containing structure but with different substituents.
Phosphinic acids: Compounds with a similar phosphinic acid moiety but different organic groups attached.
Uniqueness: Bis(2-chloro-2-phenylethenyl)phosphinic acid is unique due to its specific combination of chloro-phenylethenyl groups and phosphinic acid. This structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry .
Propiedades
Número CAS |
4895-50-5 |
|---|---|
Fórmula molecular |
C16H13Cl2O2P |
Peso molecular |
339.1 g/mol |
Nombre IUPAC |
bis(2-chloro-2-phenylethenyl)phosphinic acid |
InChI |
InChI=1S/C16H13Cl2O2P/c17-15(13-7-3-1-4-8-13)11-21(19,20)12-16(18)14-9-5-2-6-10-14/h1-12H,(H,19,20) |
Clave InChI |
VVZZGGIOQPWFIH-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C(=CP(=O)(C=C(C2=CC=CC=C2)Cl)O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Thiopyrano[3,2-e]benzimidazol-7(3H)-one](/img/structure/B14737115.png)
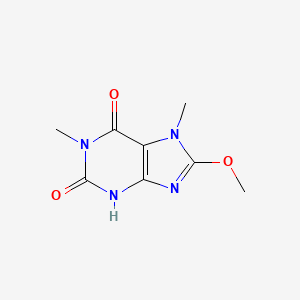
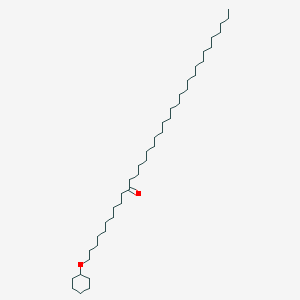
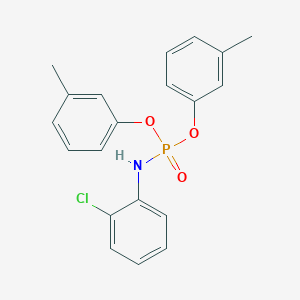
![2-[(3-Bromoanilino)methyl]isoindole-1,3-dione](/img/structure/B14737138.png)
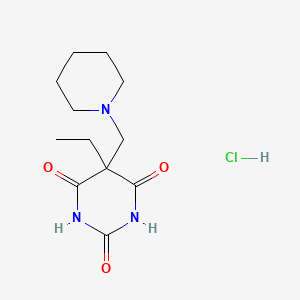
![3-[(Dimethylamino)methyl]-5-(2-methylbutan-2-yl)[1,1'-biphenyl]-2-ol](/img/structure/B14737152.png)

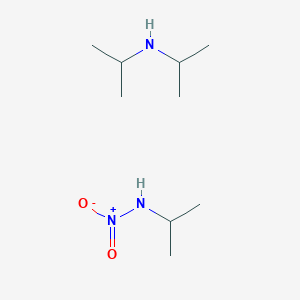
![[2-(4-Chlorophenyl)-1,3-dioxolan-4-yl]methyl acetate](/img/structure/B14737174.png)
![2-[2-(Isoquinolin-5-yl)hydrazinylidene]propanoic acid](/img/structure/B14737180.png)
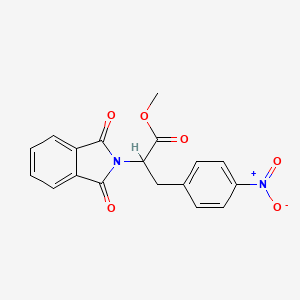
![1,1'-[1,4-Phenylenedi(ethene-2,1-diyl)]bis(2-chlorobenzene)](/img/structure/B14737190.png)
